
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which contribute to its versatility and functionality in different chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG3-C2-acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Phthalimide Group: The initial step involves the formation of the phthalimide group through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Introduction of Glutarimide Moiety: The glutarimide moiety is introduced via a condensation reaction with glutaric anhydride or its derivatives.
PEG Linker Attachment: The polyethylene glycol (PEG) linker is attached through an esterification or amidation reaction, depending on the functional groups present on the PEG chain.
Final Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain moieties within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s PEG linker enhances its solubility and biocompatibility, making it useful in bioconjugation and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG3-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The PEG linker enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid: This compound has a shorter PEG linker, which may affect its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH: This variant lacks the carboxylic acid group, which may influence its reactivity and applications.
属性
分子式 |
C25H34N2O9 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H34N2O9/c28-22-7-6-21(24(31)26-22)27-17-20-18(3-1-5-19(20)25(27)32)4-2-9-33-11-13-35-15-16-36-14-12-34-10-8-23(29)30/h1,3,5,21H,2,4,6-17H2,(H,29,30)(H,26,28,31) |
InChI 键 |
HLBRXWQAZIWHTG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



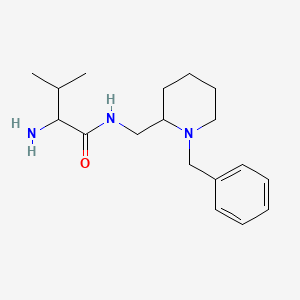
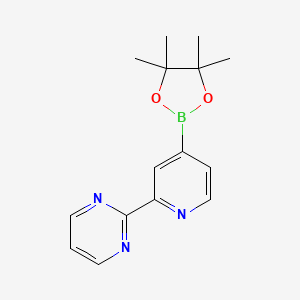
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
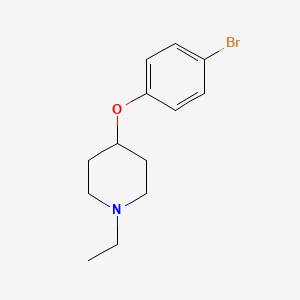
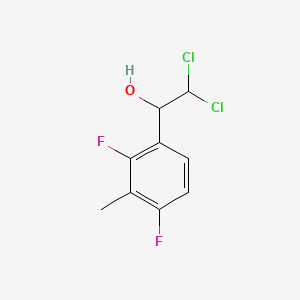
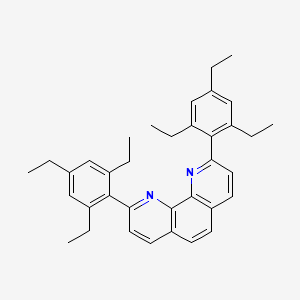
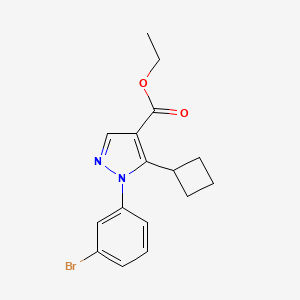
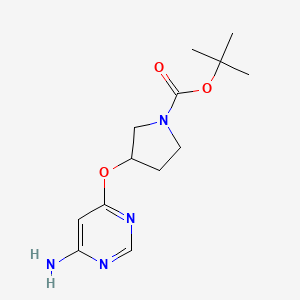
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
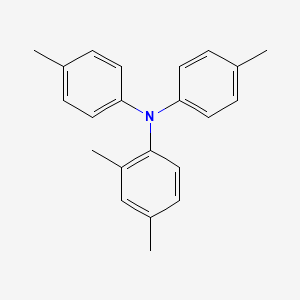
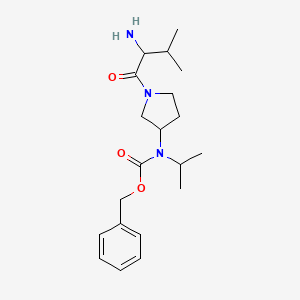
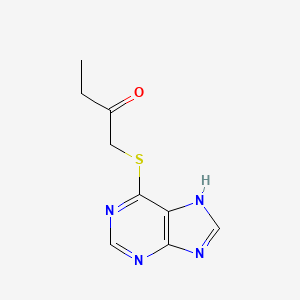
![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
